4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acids: These compounds share a similar pyridine core but differ in the functional groups attached.
Pyrazolopyridine derivatives: These compounds have a similar pyrazolo[3,4-b]pyridine structure but may have different substituents.
Uniqueness
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-methoxycarbonyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(15)4-2-6(8(13)14)11-7-5(4)3-10-12-7/h2-3H,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
FPRZSGBDGMFFMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2)C(=O)O |
Origin of Product |
United States |
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